molecular formula C8H5NO2 B13946271 2-Isocyanatobenzaldehyde CAS No. 80790-59-6

2-Isocyanatobenzaldehyde

Cat. No.: B13946271
CAS No.: 80790-59-6
M. Wt: 147.13 g/mol
InChI Key: SDTQCFPIAPMHFU-UHFFFAOYSA-N
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Description

2-Isocyanatobenzaldehyde is an organic compound characterized by the presence of both an isocyanate group (-N=C=O) and an aldehyde group (-CHO) attached to a benzene ring. This compound is of significant interest in organic synthesis due to its dual functional groups, which allow it to participate in a variety of chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Isocyanatobenzaldehyde can be synthesized through several methods. One common approach involves the reaction of o-nitrobenzaldehyde with phosgene (COCl2) in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-Isocyanatobenzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Isocyanatobenzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Isocyanatobenzaldehyde involves its reactivity with nucleophiles. The isocyanate group reacts with nucleophiles to form stable adducts, while the aldehyde group can undergo various transformations depending on the reaction conditions. These reactions often involve the formation of covalent bonds with target molecules, leading to changes in their chemical and physical properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Isocyanatobenzaldehyde is unique due to the presence of both an isocyanate and an aldehyde group on the same benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

80790-59-6

Molecular Formula

C8H5NO2

Molecular Weight

147.13 g/mol

IUPAC Name

2-isocyanatobenzaldehyde

InChI

InChI=1S/C8H5NO2/c10-5-7-3-1-2-4-8(7)9-6-11/h1-5H

InChI Key

SDTQCFPIAPMHFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=O)N=C=O

Origin of Product

United States

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